molecular formula C23H28N4O2 B2404692 (E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one CAS No. 2097939-47-2

(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one

Cat. No.: B2404692
CAS No.: 2097939-47-2
M. Wt: 392.503
InChI Key: KMLVVGRTJMGGJR-VMPITWQZSA-N
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Description

(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cinnamylpiperazine moiety and a cyclopropyl group, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides in the presence of a base.

    Attachment of the cinnamylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is functionalized with a cinnamyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperazine or pyridazinone rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one would depend on its specific biological target. Potential mechanisms could include:

    Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal transduction modulation: The compound might influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar core structures but different substituents.

    Piperazine derivatives: Compounds featuring the piperazine ring, which is common in many pharmaceuticals.

    Cyclopropyl-containing compounds: Molecules with cyclopropyl groups, known for their unique chemical properties.

Uniqueness

(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one is unique due to its combination of a cinnamylpiperazine moiety and a cyclopropyl group, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

6-cyclopropyl-2-[1-oxo-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-2-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-18(27-22(28)12-11-21(24-27)20-9-10-20)23(29)26-16-14-25(15-17-26)13-5-8-19-6-3-2-4-7-19/h2-8,11-12,18,20H,9-10,13-17H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLVVGRTJMGGJR-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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